4-(1,3-Benzothiazol-2-ylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}-1,3-BENZOTHIAZOLE is a heterocyclic compound that combines the structural features of triazoloquinoxaline and benzothiazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}-1,3-BENZOTHIAZOLE typically involves the following steps:
Formation of the Triazoloquinoxaline Core: This is achieved through the cyclization of appropriate precursors, such as 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, with various amines and triazole-2-thiol.
Introduction of the Benzothiazole Moiety: The benzothiazole ring is introduced via nucleophilic substitution reactions, often using anhydrous potassium carbonate in dimethylformamide (DMF) as the solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like anhydrous potassium carbonate and DMF are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}-1,3-BENZOTHIAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and antimicrobial agent.
Cancer Research: The compound has shown promise as a DNA intercalator, which can inhibit the proliferation of cancer cells.
Biological Studies: It is used in studies exploring its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}-1,3-BENZOTHIAZOLE involves:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes, which can inhibit the proliferation of cancer cells.
Protein Interaction: It interacts with various proteins, including pro-apoptotic proteins like BAX and caspases, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares the triazoloquinoxaline core and exhibits similar antiviral and antimicrobial properties.
[1,2,4]Triazino[4,3-a]quinoxaline: Another heterocyclic compound with comparable biological activities.
Uniqueness
2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}-1,3-BENZOTHIAZOLE is unique due to the presence of both triazoloquinoxaline and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C16H9N5S2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H9N5S2/c1-3-7-12-10(5-1)18-15(14-20-17-9-21(12)14)23-16-19-11-6-2-4-8-13(11)22-16/h1-9H |
InChI Key |
UQSNBCDDQJFQAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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